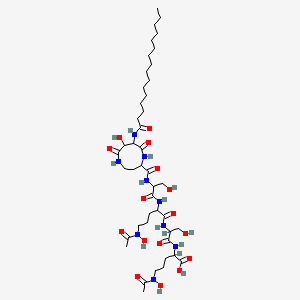

Marinobactin E

Description

Properties

Molecular Formula |

C44H77N9O16 |

|---|---|

Molecular Weight |

988.1 g/mol |

IUPAC Name |

5-[acetyl(hydroxy)amino]-2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[2-[[8-(hexadecanoylamino)-7-hydroxy-6,9-dioxo-1,5-diazonane-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C44H77N9O16/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-35(58)51-36-37(59)43(65)45-23-22-31(47-42(36)64)39(61)50-33(26-54)40(62)46-30(19-17-24-52(68)28(2)56)38(60)49-34(27-55)41(63)48-32(44(66)67)20-18-25-53(69)29(3)57/h30-34,36-37,54-55,59,68-69H,4-27H2,1-3H3,(H,45,65)(H,46,62)(H,47,64)(H,48,63)(H,49,60)(H,50,61)(H,51,58)(H,66,67) |

InChI Key |

RVSQQANSFOFXSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1C(C(=O)NCCC(NC1=O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)O)O |

Synonyms |

marinobactin E |

Origin of Product |

United States |

Biological Production and Biosynthesis of Marinobactin E

Microbial Producers of Marinobactin E

The primary producers of Marinobactin E are specific species of marine bacteria belonging to the genus Marinobacter. These microorganisms synthesize marinobactins under iron-limiting conditions to scavenge for this essential nutrient in the marine environment. acs.org

Key examples of bacteria known to produce Marinobactin E include Marinobacter sp. DS40M6 and Marinobacter nanhaiticus D15-8W. acs.org These organisms have been central to the study of marinobactin biosynthesis and function. researchgate.netacs.org Marinobacter nanhaiticus, in particular, is a gram-negative, rod-shaped, and slightly halophilic bacterium that was first isolated from the sediment of the South China Sea. researchgate.netnih.gov

Table 1: Primary Microbial Producers of Marinobactin E

| Microorganism | Significance |

|---|---|

| Marinobacter sp. DS40M6 | A key model organism for studying the production and function of the marinobactin suite of siderophores. researchgate.netresearchgate.net |

| Marinobacter nanhaiticus D15-8W | A polycyclic aromatic hydrocarbon-degrading bacterium in which the genetic basis for marinobactin biosynthesis has been identified. researchgate.netresearchgate.netsigmaaldrich.com |

The production of Marinobactin E by Marinobacter species is influenced by specific cultivation parameters. Studies on Marinobacter sp. DS40M6 have shown that a temperature of 25°C supports both robust bacterial growth and high siderophore production. researchgate.net However, the optimal pH for growth and production are not the same; a pH of 7.0 is ideal for growth, but not the most efficient for siderophore synthesis. researchgate.net The production of these siderophores is a response to low iron levels, and cultivation in iron-limiting media is a prerequisite for their synthesis. nih.gov

Table 2: Optimal Cultivation Conditions for Marinobactin E Production by Marinobacter sp. DS40M6

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 25°C | researchgate.net |

| pH (for growth) | 7.0 | researchgate.net |

| Iron Concentration | Iron-limiting conditions | nih.gov |

Genetic and Enzymatic Basis of Marinobactin E Biosynthesis

The biosynthesis of Marinobactin E is a complex process orchestrated by a series of specialized enzymes encoded by a dedicated gene cluster. This pathway is a prime example of non-ribosomal peptide synthesis.

Marinobactin E is assembled by Non-Ribosomal Peptide Synthetases (NRPSs), which are large, multi-domain enzymes that act as a molecular assembly line. researchgate.netwikipedia.org Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA and can incorporate non-proteinogenic amino acids into the growing peptide chain. wikipedia.orgfrontiersin.org The biosynthesis follows a linear logic where each module of the NRPS is responsible for the activation and incorporation of a specific amino acid. researchgate.net

In Marinobacter nanhaiticus D15-8W, two putative NRPS genes, ENO16763 and ENO16762 , are proposed to be central to the biosynthesis of marinobactins. researchgate.net These genes encode the enzymatic machinery necessary for the step-by-step assembly of the marinobactin peptide backbone. researchgate.net

The initiation of Marinobactin E biosynthesis involves the activation of a fatty acid, which will form the hydrophobic tail of the siderophore. researchgate.net The gene product of ENO16763 is believed to function as a putative acyl-CoA ligase. researchgate.net This enzyme activates a fatty acid, such as palmitic acid in the case of Marinobactin E, by converting it into a fatty acyl-AMP intermediate, which is then loaded onto the NRPS assembly line. researchgate.netnih.gov This fatty acid activation is a critical first step before the incorporation of the amino acid building blocks. researchgate.net

Table 3: Key Genes in Marinobactin E Biosynthesis

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| ENO16763 | Acyl-CoA ligase and NRPS module | Initiates biosynthesis by activating a fatty acid and incorporates the first amino acid. researchgate.net |

| ENO16762 | NRPS module | Continues the elongation of the peptide chain. researchgate.net |

Identification and Roles of Key Biosynthetic Genes (e.g., ENO16763, ENO16762)

Incorporation of Amino Acid Precursors

The peptide backbone of marinobactins is constructed from several amino acid building blocks. The NRPS machinery selects, activates, and incorporates these specific precursors into the growing chain. mdpi.com The biosynthesis is predicted to follow a linear NRPS logic, starting with the activation of a fatty acid by a putative acyl-CoA ligase. researchgate.net

The following amino acids are key precursors for the marinobactin headgroup:

L-aspartic acid : This amino acid serves as the starter unit for the peptide assembly. researchgate.net

L-diaminobutyric acid : The adenylation (A) domain of module 3 in the NRPS is predicted to incorporate L-diaminobutyric acid into the structure. researchgate.net

L-serine : Serine is a common component of amphiphilic siderophores and is incorporated into the marinobactin structure. researchgate.netnih.gov The Orn-Ser-Orn motif is a characteristic feature of the headgroup. nih.gov

L-N5-hydroxyornithine : The biosynthesis of hydroxamate siderophores, like marinobactins, involves the hydroxylation of L-ornithine to form L-N5-hydroxyornithine, which is then acylated. nih.gov This modified amino acid is crucial for forming the hydroxamic acid moieties that chelate iron(III). nih.gov

| Precursor Amino Acid | Role in Marinobactin Biosynthesis |

| L-aspartic acid | Starter unit for the peptide chain. researchgate.net |

| L-diaminobutyric acid | Incorporated by the A domain of module 3. researchgate.net |

| L-serine | Forms part of the characteristic Orn-Ser-Orn motif in the headgroup. nih.gov |

| L-N5-hydroxyornithine | Provides the essential hydroxamate functional groups for iron chelation. nih.govnih.gov |

Epimerization Domains in Biosynthesis

Non-ribosomal peptide synthetases often contain specialized epimerization (E) domains that convert L-amino acids into their D-isomeric forms during the assembly process. mdpi.comnih.gov This stereochemical modification is significant as it can confer resistance to degradation by common proteases. nih.gov In the biosynthesis of marinobactins, the NRPS gene product ENO16763 contains a module predicted to epimerize the starter unit, L-aspartic acid, after its incorporation. researchgate.net This conversion from the L- to the D-configuration is a key step in forming the final stereochemistry of the marinobactin peptide core. researchgate.netnih.gov

Post-Assembly Modifications of Marinobactins

Following the assembly of the acylated peptide chain by the NRPS machinery, marinobactins can undergo further enzymatic modifications. These post-assembly steps alter the structure and properties of the siderophore.

Enzymatic Hydrolysis of Fatty Acid Appendages by Acylases (e.g., bntA, MhtA, MhtB)

Certain marine bacteria that produce marinobactins, such as Marinobacter sp. DS40M6 and Marinobacter nanhaiticus D15-8W, also produce acylase enzymes that can hydrolyze the fatty acid tail from the siderophore. acs.orgnih.gov This enzymatic cleavage is a significant modification that occurs during the later stages of bacterial growth. acs.orgnih.gov

Several specific acylases have been identified:

bntA : Identified in Marinobacter sp. DS40M6, the bntA gene is a homolog of the pvdQ gene from Pseudomonas aeruginosa, which encodes a pyoverdine acylase. nih.gov A knockout mutant of bntA was unable to perform the hydrolysis, leading to the accumulation of the acylated forms of marinobactins A-E. acs.orgnih.gov

MhtA and MhtB : In M. nanhaiticus D15-8W, two homologous acylase genes, mhtA and mhtB, have been identified. nih.gov The proteins MhtA and MhtB share 67% amino acid sequence identity. nih.gov MhtA has been shown to catalyze the hydrolysis of the fatty acid appendage from marinobactins. acs.org

| Acylase Enzyme | Producing Organism | Function |

| bntA | Marinobacter sp. DS40M6 | Hydrolyzes the fatty acid tail from the marinobactin suite. acs.orgnih.gov |

| MhtA | Marinobacter nanhaiticus D15-8W | Catalyzes the hydrolysis of apo-marinobactins. acs.orgnih.gov |

| MhtB | Marinobacter nanhaiticus D15-8W | Predicted to be a marinobactin acylase. acs.orgnih.gov |

Formation of the Marinobactin Headgroup (MHG)

The direct result of the acylase-catalyzed hydrolysis is the separation of the marinobactin molecule into two parts: the fatty acid tail and the remaining peptide portion, known as the Marinobactin Headgroup (MHG). acs.orgnih.gov This process converts the amphiphilic (containing both hydrophobic and hydrophilic properties) acyl-marinobactin into a more hydrophilic compound (the MHG) that retains its ability to chelate iron. researchgate.net The formation of the MHG is typically observed during the late-log phase of bacterial growth. nih.gov

Regulation of Marinobactin E Biosynthesis

The production of Marinobactin E and other siderophores is a tightly regulated process, primarily controlled by the concentration of available iron in the environment. nih.govnih.gov When iron levels are sufficient for microbial growth, the genes responsible for siderophore biosynthesis are repressed to conserve energy. mdpi.com Conversely, under iron-limiting conditions, the bacterium upregulates the transcription of these biosynthetic gene clusters to produce siderophores for iron scavenging. nih.govmdpi.com

In many bacteria, this regulation is mediated by the Ferric uptake regulator (Fur) protein. mdpi.com In the presence of iron, Fe(II) acts as a co-repressor, binding to the Fur protein. This Fur-Fe(II) complex then binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the siderophore biosynthesis genes, effectively blocking their transcription. mdpi.com When intracellular iron concentrations are low, the Fur protein does not bind to DNA, allowing for the expression of the genes required for marinobactin synthesis. nih.govmdpi.com This regulatory mechanism ensures that marinobactins are produced only when they are needed to acquire scarce iron from the marine environment. nih.gov

Iron-Dependent Regulation of Production

The biosynthesis of Marinobactin E is primarily a response to conditions of iron limitation in the marine environment. Iron is a critical element for numerous cellular processes, but its bioavailability in aerobic marine ecosystems is extremely low. To overcome this scarcity, Marinobacter species synthesize and secrete siderophores like Marinobactin E to chelate ferric iron (Fe(III)) and facilitate its transport into the cell.

The regulation of this production is tightly controlled by the intracellular iron concentration. When iron levels within the bacterial cell are sufficient, the biosynthesis of both the marinobactin siderophores and their corresponding outer membrane protein receptors is suppressed. researchgate.netnih.gov This control mechanism prevents the unnecessary expenditure of energy on producing these molecules and avoids the potential toxicity of excess iron.

This iron-dependent regulation is a well-established paradigm in bacteria and is often mediated by the Ferric Uptake Regulator (Fur) protein. nih.gov In iron-replete conditions, the Fur protein, complexed with Fe(II), binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes. This binding represses the transcription of genes involved in iron acquisition, including the nonribosomal peptide synthetase (NRPS) genes responsible for marinobactin biosynthesis. researchgate.netnih.gov Conversely, under low-iron conditions, the Fur protein does not bind to DNA, lifting the repression and allowing for the expression of the biosynthetic genes and the production of Marinobactin E.

The production of Marinobactin E is part of a coordinated response to iron stress, which also includes the expression of specific receptors on the cell surface designed to recognize and transport the Fe(III)-marinobactin complex into the cell. nih.gov

Putative Links to Quorum Sensing Regulation (e.g., MhtA as a Quorum Quencher)

Quorum sensing (QS) is a system of cell-density-dependent gene regulation that allows bacteria to coordinate their behavior. nih.gov While the direct regulation of Marinobactin E production by quorum sensing is an area of ongoing research, evidence suggests a potential link, particularly through mechanisms of quorum quenching.

Quorum quenching refers to the interference with or degradation of quorum sensing signal molecules, which can modulate bacterial behavior. Research has identified a protein, MhtA, in Marinobacter that may play a role in this process. It has been reported that MhtA has the ability to hydrolyze acyl-homoserine lactones (AHLs), which are common quorum sensing signal molecules. researchgate.net This activity suggests a putative role for MhtA as a quorum quencher, potentially influencing the complex interplay of microbial communication in the marine environment. researchgate.net

However, the landscape of quorum sensing in Marinobacter appears to be complex and multifaceted. Some studies on specific Marinobacter strains have not detected the production of AHLs or quorum quenching molecules. american.edu Instead, genomic analyses have revealed the presence of gene homologs for other types of quorum sensing systems, such as the Pseudomonas Quinolone Signal (PQS) and Diffusible Signaling Factor (DSF). american.edu Furthermore, transcriptomic investigations in coral-associated Marinobacter have indicated a probable role for quorum sensing in the regulation of iron acquisition. american.edu

The following table summarizes the key findings regarding the putative quorum quenching activity of MhtA:

| Protein | Proposed Function | Activity | Implication |

| MhtA | Quorum Quencher | Hydrolyzes acyl-homoserine lactones (AHLs) researchgate.net | May interfere with AHL-based quorum sensing, potentially influencing microbial community interactions and gene expression, including siderophore production. researchgate.net |

These findings suggest that while a direct, universal link between a specific quorum sensing system and Marinobactin E production has not been definitively established for all Marinobacter species, the regulation of iron acquisition, and by extension siderophore biosynthesis, is likely intertwined with cell-to-cell communication networks. The potential role of MhtA as a quorum quencher adds a layer of complexity to these regulatory interactions, highlighting a mechanism by which Marinobacter may modulate its microenvironment. researchgate.net

Molecular Mechanisms and Interactions of Marinobactin E

Iron(III) Coordination Chemistry

The primary role of Marinobactin E is to bind with high affinity to ferric iron (Fe(III)), a process governed by its specific chemical structure. This interaction involves the formation of a highly stable, hexadentate complex.

Marinobactin E achieves a stable, octahedral complex with iron(III) through hexadentate chelation. nih.gov The coordination involves multiple functional groups within its peptidic headgroup. Specifically, Fe(III) is coordinated by the oxygen atoms of two hydroxamate groups and both oxygen atoms of an α-hydroxy carboxylate group, which is part of a β-hydroxyaspartic acid residue. hawaii.edu This multi-point attachment, where six electron-donating atoms from the ligand bind to the central iron ion, is a common feature among natural siderophores and contributes to the high stability of the resulting complex. csic.escsic.es Infrared spectroscopy data further corroborates that the β-hydroxyamide moiety is directly involved in coordinating Fe(III). nih.govnih.gov

The affinity of Marinobactin E for iron(III) is exceptionally high, a characteristic essential for sequestering iron in dilute marine environments. The thermodynamic stability of the Fe(III)-Marinobactin E complex has been quantified using potentiometric titrations. nih.govnih.gov The resulting stability constant (log KML) is a measure of the strength of the interaction between the metal ion (M) and the ligand (L).

| Complex | Log KML Value | Reference |

|---|---|---|

| Fe(III)-Marinobactin E | 31.80 | nih.govnih.govacs.org |

This high stability constant underscores the effectiveness of Marinobactin E as an iron chelator. nih.govnih.gov

The binding of Fe(III) induces a significant conformational change in the Marinobactin E molecule. This alteration primarily affects the geometry of the polar headgroup. researchgate.net The coordination of the iron ion causes the headgroup to adopt a different spatial arrangement, which increases its effective area relative to the volume of its hydrophobic lipid tail. researchgate.netnih.gov This change in molecular geometry is the underlying cause of the structural transformations observed in its self-assembled aggregates. researchgate.net

Self-Assembly and Supramolecular Structures

As an amphiphilic molecule with distinct hydrophilic (head) and hydrophobic (tail) regions, Marinobactin E spontaneously self-assembles in aqueous solutions. This behavior is critically influenced by the presence or absence of coordinated iron.

In its iron-free state, known as apo-Marinobactin E, the molecule self-assembles into spherical micelles above a certain threshold concentration. nih.gov This critical micelle concentration (CMC) for apo-Marinobactin E is approximately 50 μM. nih.govresearchgate.netnih.gov Small-angle neutron scattering (SANS) studies have determined that these apo-micelles have an average diameter ranging from 4.0 to 4.6 nm. researchgate.netnih.govacs.orgnih.gov

Upon the coordination of one equivalent of Fe(III), the micelles formed by Marinobactin E undergo a notable structural change: they shrink in size. nih.gov The diameter of the Fe(III)-Marinobactin E micelles decreases to approximately 2.8 to 3.5 nm. researchgate.netacs.orgnih.govacs.org This reduction in size is a direct consequence of the conformational change in the headgroup upon iron binding. The increased area of the iron-coordinated headgroup relative to the tail volume favors a tighter packing of the molecules, resulting in smaller, more compact micelles. researchgate.netnih.gov

| State | Parameter | Value | Reference |

|---|---|---|---|

| Apo-Marinobactin E (Iron-Free) | Critical Micelle Concentration (CMC) | ~50 μM | nih.govresearchgate.netnih.gov |

| Micelle Diameter | ~4.0 - 4.6 nm | researchgate.netacs.orgnih.gov | |

| Fe(III)-Marinobactin E (Iron-Bound) | Critical Micelle Concentration (CMC) | ~75 μM | nih.govresearchgate.netnih.gov |

| Micelle Diameter | ~2.8 - 3.5 nm | researchgate.netacs.orgnih.govnih.gov |

Micelle-to-Vesicle Transition (MVT) of Fe(III)-Marinobactin E in Excess Iron

The iron(III) complex of marinobactin E, denoted as Fe(III)-Marinobactin E, exhibits a fascinating self-assembly behavior in aqueous solution. While it forms spherical micelles with a diameter of approximately 3.5 nanometers at concentrations above its critical micelle concentration, the introduction of excess ferric iron triggers a significant structural transformation known as the micelle-to-vesicle transition (MVT). nih.govresearchgate.netnih.gov

This transition is initiated when the molar ratio of Fe(III) to Fe(III)-Marinobactin E exceeds 1. nih.govacs.org Small-angle neutron scattering (SANS) and dynamic light scattering (DLS) studies have revealed that at a slight excess of iron (less than a 1.2 ratio), a portion of the micelles reorganizes into unilamellar vesicles with diameters around 200 nanometers. researchgate.netnih.govacs.org As the concentration of excess Fe(III) increases further (to ratios of 2-3), these unilamellar vesicles evolve into more complex, multilamellar aggregates, which could be either multilamellar vesicles or lamellar stacks. researchgate.netnih.govacs.org

The proposed mechanism for this transition involves the cross-linking of the terminal carboxylate groups of two or more Fe(III)-Marinobactin E complexes by the excess iron cations. nih.govnih.gov This bridging action effectively alters the geometry of the surfactant headgroup, reducing the headgroup-area to tail-volume ratio, which in turn favors the formation of bilayer vesicles over spherical micelles. nih.gov

Metal-Ion Induced Vesicle Formation (e.g., by Cd(II), Zn(II), La(III))

The micelle-to-vesicle transition of Fe(III)-Marinobactin E is not exclusively induced by excess iron. Other metal ions, including cadmium(II), zinc(II), and lanthanum(III), can also trigger this structural reorganization. nih.govresearchgate.netnist.gov The addition of these metal cations to a solution of Fe(III)-Marinobactin E micelles leads to the formation of multilamellar vesicles with diameters ranging from approximately 100 to 200 nanometers. researchgate.netnist.gov

X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) studies have provided insights into the mechanism of this metal-induced transition. acs.orgresearchgate.net XRD measurements on vesicles induced by Cd(II) and Zn(II) indicate an interlamellar repeat distance of about 5.3 nanometers. researchgate.netacs.orgresearchgate.net XAS data suggests that the Cd(II) and Zn(II) ions are coordinated in a hexadentate fashion, binding to the terminal carboxylate moieties of two separate Fe(III)-Marinobactin E headgroups, along with four water molecules. researchgate.netacs.orgresearchgate.net This cross-linking of headgroups is believed to be the driving force for the transition from micelles to vesicles. researchgate.netacs.orgresearchgate.net It is important to note that the presence of Fe(III) coordinated to the marinobactin headgroup is a prerequisite for this transition; the addition of Zn(II) to iron-free apo-Marinobactin E does not induce vesicle formation. nih.gov

| Inducing Metal Ion | Resulting Structure | Diameter (nm) | Interlamellar Distance (nm) |

| Excess Fe(III) | Unilamellar/Multilamellar Vesicles | ~200 | Not specified |

| Cd(II) | Multilamellar Vesicles | 100-200 | ~5.3 |

| Zn(II) | Multilamellar Vesicles | 100-200 | ~5.3 |

| La(III) | Multilamellar Vesicles | 90-190 | Not specified |

Proposed Biological Implications of Self-Assembly for Iron Acquisition

The self-assembly properties of marinobactin E, particularly the micelle-to-vesicle transition, are thought to have significant biological implications for iron acquisition by the producing marine bacteria. researchgate.netnih.govacs.org In the iron-limited marine environment, the ability to efficiently scavenge and concentrate this essential nutrient is crucial for survival. hawaii.edu

The formation of micelles and vesicles may serve as a mechanism to concentrate the siderophore and its chelated iron near the bacterial cell surface, thereby preventing its diffusion away into the vast ocean. pnas.org The transition to vesicles in the presence of excess iron could act as a unique sensory and sequestration mechanism. researchgate.netnih.govacs.org When a patch of high iron concentration is encountered, the MVT would lead to the formation of larger, vesicle structures that can encapsulate a significant amount of iron.

Furthermore, the differential partitioning of the apo- and Fe(III)-forms of marinobactin E with cell membranes suggests a sophisticated transport strategy. pnas.org The strong membrane affinity of the iron-free apo-siderophore would keep it associated with the cell, ready to capture available iron. pnas.orgnih.gov Upon binding iron, the resulting Fe(III)-Marinobactin E complex has a reduced membrane affinity, which might facilitate its transfer to a specific receptor for active transport into the cell or allow for the sharing of this vital resource among cells within a bacterial community. pnas.orgnih.gov

Membrane Interactions and Partitioning

Amphiphilic Character and Association with Model Membranes (e.g., Phosphatidylcholine Vesicles)

Marinobactin E is an amphiphilic molecule, possessing both a hydrophilic peptidic headgroup and a hydrophobic fatty acid tail. nih.govnih.gov This dual nature drives its interaction with and partitioning into lipid membranes. Studies using model membranes, such as small and large unilamellar vesicles composed of phosphatidylcholine (PC), have been instrumental in characterizing this behavior. nih.govnih.govacs.org

The interaction of marinobactin E with these model membranes is significant, indicating a strong tendency to associate with the lipid bilayer. nih.govacs.org This association is a key feature of its function, potentially localizing the siderophore at the cell surface to enhance its iron-scavenging efficiency. nih.gov The partitioning behavior is influenced by the characteristics of both the siderophore itself and the lipid membrane. pnas.orgresearchgate.net

Differential Partitioning of Apo-Marinobactin E vs. Fe(III)-Marinobactin E

A crucial aspect of marinobactin E's interaction with membranes is the significant difference in partitioning behavior between its iron-free (apo) and iron-bound (Fe(III)) forms. nih.govnih.govacs.org Research has consistently shown that apo-Marinobactin E has a much stronger affinity for and partitions more readily into phosphatidylcholine vesicles compared to its iron complex, Fe(III)-Marinobactin E. nih.govnih.govnih.gov

The molar fraction partition coefficient for apo-Marinobactin E in large unilamellar phosphatidylcholine vesicles is approximately 6.3 x 105, whereas for Fe(III)-Marinobactin E, it is substantially lower at 1.3 x 104. nih.govnih.gov This represents a nearly 50-fold decrease in membrane affinity upon iron coordination. pnas.orghawaii.edu This change is attributed to the conformational change in the headgroup upon binding Fe(III), which becomes more compact and spherical, likely reducing its favorable interaction with the lipid environment. pnas.org This differential partitioning is hypothesized to be a key component of a receptor-assisted iron acquisition process. pnas.orgnih.gov

| Marinobactin E Form | Partition Coefficient (Kx) in SUVs | Partition Coefficient (Kx) in LUVs |

| Apo-Marinobactin E | 6.3 x 105 | 3.6 x 105 |

| Fe(III)-Marinobactin E | 1.3 x 104 | 9.6 x 103 |

Impact of Fatty Acid Moiety Characteristics on Membrane Affinity

The marinobactin family of siderophores consists of several variants that differ in the length and saturation of their fatty acid tails. nih.govnih.gov These variations in the hydrophobic moiety have a pronounced effect on the membrane affinity of the molecule. nih.govmdpi.com

Role of Membrane Partitioning in Limiting Siderophore Diffusion

The amphiphilic nature of marinobactin E, conferred by its fatty acid tail, plays a crucial role in its function by facilitating its association with cell membranes. pnas.org This partitioning into the lipid bilayer is a key strategy to prevent the loss of the siderophore through diffusion into the vast marine environment, a significant challenge for microorganisms producing soluble siderophores. pnas.orguantwerpen.be The affinity of marinobactin E for membranes is not static; it changes dramatically upon chelation of iron(III).

Research using model membranes, such as unilamellar phosphatidylcholine vesicles, has quantified this interaction. The iron-free form, apo-marinobactin E, demonstrates a very strong affinity for lipid membranes. acs.orgnih.gov In contrast, the iron-bound complex, Fe(III)-marinobactin E, has a substantially lower partition coefficient, indicating a much weaker association with the membrane. acs.orgnih.govpnas.org For instance, the lipid partition coefficient for Fe(III)-marinobactin E was found to be approximately 50 times smaller than that of the iron-free siderophore. pnas.org This strong binding of the apo-siderophore effectively anchors it to the bacterial cell, creating a high local concentration and limiting diffusive loss. acs.orgpnas.org The weaker binding of the iron complex is thought to facilitate its subsequent transfer to membrane-bound receptors for uptake. pnas.org

The length and saturation of the fatty acid tail directly influence the degree of membrane partitioning. uantwerpen.benih.gov Siderophores with longer, saturated fatty acids, like marinobactin E with its C16:0 acyl chain, exhibit greater partitioning compared to those with shorter or unsaturated chains. uantwerpen.benih.gov This suggests that the suite of marinobactins produced by Marinobacter sp., which vary in their fatty acid appendages, may establish a concentration gradient of the siderophores extending from the cell surface. nih.gov This gradient could create a shuttle system, with siderophores having longer tails remaining membrane-associated while those with shorter tails exist more freely in the solution. nih.gov

Table 1: Partition Coefficients of Marinobactin E Forms in Model Membranes

| Compound | Membrane Model | Partition Coefficient (K) | Reference |

|---|---|---|---|

| Apo-Marinobactin E | Large Unilamellar Vesicles (LUVs) | 6387 M⁻¹ | nih.gov |

| Fe(III)-Marinobactin E | Large Unilamellar Vesicles (LUVs) | 174 M⁻¹ | nih.gov |

| Apo-Marinobactin E | Small Unilamellar Vesicles (SUVs) | Kₓ = 6.3 x 10⁵ (molar fraction) | acs.orgnih.gov |

| Fe(III)-Marinobactin E | Small Unilamellar Vesicles (SUVs) | Kₓ = 1.3 x 10⁴ (molar fraction) | acs.orgnih.gov |

| Apo-Marinobactin E | Large Unilamellar Vesicles (LUVs) | Kₓ = 3.6 x 10⁵ (molar fraction) | acs.orgnih.gov |

Cellular Uptake Mechanisms

Evidence for Active Transport of Fe(III)-Marinobactin E in Marinobacter sp. DS40M6

Compelling evidence points to a specific, active transport system for the iron-bound form of marinobactin E in the producing organism, Marinobacter sp. DS40M6. nih.gov While the iron-free apo-marinobactin E partitions more strongly into model lipid membranes, in vivo studies reveal that the bacterial cells take up significantly more Fe(III)-marinobactin E. acs.orgnih.gov This preferential uptake of the iron-siderophore complex strongly suggests the existence of a receptor-mediated active transport process rather than simple passive diffusion or partitioning. nih.gov This mechanism is characteristic of siderophore-mediated iron acquisition systems, where the iron-loaded siderophore is recognized and transported into the cell through an energy-dependent pathway. escholarship.orgresearchgate.nettheaic.org

Involvement of Iron-Repressible Outer Membrane Proteins in Uptake

The synthesis of siderophore uptake systems, including their specific membrane receptors, is tightly regulated by the iron status of the cell. nih.govescholarship.org In Marinobacter sp. DS40M6, this regulation is evident in the expression of specific outer membrane proteins under iron-limited conditions. nih.gov When grown in low-iron media, this bacterium expresses two distinct outer membrane proteins with approximate molecular weights of 79 kDa and 81 kDa. nih.gov These proteins are not detected when the bacterium is grown in iron-replete conditions. nih.gov The molecular weights of these iron-repressible proteins are consistent with those of known monomeric outer membrane receptors for ferric siderophores in other Gram-negative bacteria, which typically range around 80 kDa. nih.govnih.gov This observation strongly implicates one or both of these proteins as the specific receptors for Fe(III)-marinobactin E. nih.gov

Distinguishing Active Uptake from Passive Membrane Partitioning

A primary challenge in studying the iron uptake mechanism of marinobactin E is its amphiphilic character, which causes it to partition indiscriminately into microbial membranes. nih.govresearchgate.netnih.gov This passive partitioning can mask the effects of a specific, active uptake system. nih.gov However, researchers have developed methods to differentiate between these two processes. nih.govresearchgate.net

The key distinction lies in comparing the behavior of the apo- and ferric forms of the siderophore both in model systems and with live cells.

Passive Partitioning : In model lipid vesicles, the iron-free apo-marinobactin E shows a much higher affinity and partition coefficient than the Fe(III)-marinobactin E complex. acs.orgnih.gov This indicates that from a purely physicochemical standpoint, the apo-form should associate with membranes more readily.

Active Transport : In contrast, experiments with the source bacterium, Marinobacter sp. DS40M6, show a marked increase in the uptake of Fe(III)-marinobactin E compared to the apo-form. nih.gov

This discrepancy—where the less membrane-associative form (in vitro) is preferentially taken up by the cell (in vivo)—is the critical piece of evidence that distinguishes active transport from passive partitioning. nih.gov It demonstrates that the cell is not simply accumulating the siderophore via non-specific membrane association; rather, it is actively and selectively transporting the iron-bound complex, a process that requires energy and specific protein machinery. nih.govpearson.com

Mechanistic Models for Marinobactin E-Mediated Iron Transport Across Bacterial Membranes

Based on the available evidence, a multi-step model for marinobactin E-mediated iron transport in Marinobacter sp. DS40M6 can be proposed:

Membrane Anchoring : The iron-free apo-marinobactin E, produced by the cell, partitions into the outer leaflet of the bacterial outer membrane due to the high affinity of its fatty acid tail for the lipid environment. acs.orgpnas.orgnih.gov This anchoring prevents the siderophore from diffusing away and concentrates it at the cell surface. pnas.org

Iron Sequestration : The membrane-associated apo-siderophore binds to available ferric iron (Fe³⁺) from the surrounding environment. nih.gov

Conformational/Affinity Change : Upon binding iron, the resulting Fe(III)-marinobactin E complex undergoes a change that significantly reduces its affinity for the lipid membrane. acs.orgpnas.org

Receptor Recognition : This now less-hydrophobic iron-siderophore complex is presented to a specific iron-repressible outer membrane receptor protein (likely the 79 kDa or 81 kDa protein). nih.govnih.gov

Active Transport : The Fe(III)-marinobactin E complex is then actively transported across the outer membrane into the periplasm. nih.govescholarship.org This energy-dependent step is coupled to the proton motive force of the inner membrane and mediated by the TonB-ExbB-ExbD protein complex, a hallmark of siderophore uptake in Gram-negative bacteria. nih.govtheaic.org

Periplasmic Transport and Iron Release : Once in the periplasm, the Fe(III)-marinobactin E complex is likely bound by a periplasmic binding protein and shuttled to an inner membrane transporter for entry into the cytoplasm, where iron is ultimately released for metabolic use. theaic.org

This model integrates the dual roles of marinobactin E's amphiphilicity: first as a tool to overcome diffusion, and second as a substrate for a classic, energy-driven active transport system. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Marinobactin A |

| Marinobactin B |

| Marinobactin C |

| Marinobactin D |

| Marinobactin E |

| Marinobactin F |

| Fe(III)-marinobactin E |

| Apo-marinobactin E |

| Aquachelin |

| Amphibactin |

| TonB |

| ExbB |

Ecological and Environmental Significance of Marinobactin E

Role in Marine Iron Biogeochemical Cycling

Iron is an essential micronutrient for nearly all marine life, yet its concentration in surface seawater is exceedingly low, often limiting primary productivity. hawaii.eduhawaii.edu Siderophores like marinobactin E are instrumental in overcoming this limitation by chelating the sparingly soluble ferric iron (Fe(III)) and making it more accessible to marine microorganisms. hawaii.edunih.gov

Marinobactins, including marinobactin E, are highly effective at binding to and solubilizing Fe(III) from various sources, including mineral phases. frontiersin.orggeologyscience.ru These siderophores possess a high affinity and selectivity for Fe(III), forming stable complexes that keep the iron in a dissolved state. nih.govmdpi.com The structure of marinobactins, with a hydrophilic peptide headgroup that coordinates iron and a hydrophobic fatty acid tail, allows them to interact with both aqueous environments and cell membranes, facilitating iron sequestration. nih.govpnas.org The production of siderophores by marine bacteria can significantly increase the dissolution of iron hydroxides, making iron more available for biological uptake. geologyscience.ru

By producing siderophores such as marinobactin E, marine bacteria significantly influence the abundance and solubility of iron in the ocean. researchgate.net These bacteria compete with phytoplankton for available iron, and the release of siderophores is a key strategy in this competition. researchgate.net In iron-limited regions of the ocean, such as the North Pacific Subpolar Gyre, Fe-marinobactin complexes have been found to constitute a significant portion of the dissolved iron pool, reaching concentrations of up to 66 pM and accounting for as much as 80% of the dissolved iron. researchgate.net This highlights the substantial role of marinobactins in maintaining a pool of bioavailable iron in surface waters. researchgate.netresearchgate.net

The iron complexes of marinobactins are photochemically active. whoi.edustanford.edu When exposed to sunlight in the euphotic zone, the Fe(III)-marinobactin complex can undergo a ligand-to-metal charge-transfer reaction. stanford.edu This process involves the cleavage of the α-hydroxy acid moiety within the siderophore structure, leading to the reduction of Fe(III) to the more soluble Fe(II). whoi.edustanford.eduresearchgate.net This photochemical breakdown can enhance the availability of iron to the broader phytoplankton community, as the released Fe(II) can be taken up by organisms that may not be able to directly utilize the siderophore-bound iron. frontiersin.orgpnas.org While the photoproduct of some siderophores can still bind iron, albeit with a lower affinity, this cycling process contributes to the dynamic speciation of iron in surface waters. hawaii.eduwhoi.edu

Microbial Competition and Interactions

The production and utilization of siderophores like marinobactin E are central to the competitive and, in some cases, mutualistic interactions among marine microorganisms.

In the iron-limited marine environment, there is intense competition for this essential nutrient between heterotrophic bacteria like Marinobacter and phytoplankton. hawaii.eduresearchgate.net Marinobacter species produce marinobactins to effectively scavenge the scarce iron, which can give them a competitive advantage over phytoplankton. researchgate.netfrontiersin.org The ability of Marinobacter to produce these high-affinity iron chelators is a critical factor in their ability to thrive and influence the dynamics of phytoplankton blooms. frontiersin.orgfrontiersin.org

Marinobacter species exhibit a diverse range of strategies for iron acquisition. researchgate.netnih.gov Some species are capable of producing their own native siderophores, like the marinobactins, while also being able to utilize siderophores produced by other microorganisms (exogenous siderophores). researchgate.netnih.gov For instance, some marine bacteria can be stimulated to produce their own siderophores by the presence of exogenous ones. rsc.org Furthermore, some Marinobacter have been shown to enzymatically modify the siderophores of other bacteria. For example, Marinobacter sp. DS40M6 can hydrolyze the fatty acid tails from the aquachelin siderophores produced by Halomonas aquamarina, potentially altering their function and availability. acs.org This ability to "steal" or modify the iron carriers of other microbes provides another layer of complexity to the competitive interactions in the marine environment.

Role in Inter-species Microbial Interactions (e.g., Quorum Quenching)

Siderophores like marinobactin E are increasingly recognized for their roles beyond simple iron acquisition, extending to mediating complex interactions between different microbial species. nih.gov These interactions can be cooperative, competitive, or exploitative and can shape the structure and function of microbial communities. nih.gov

One significant aspect of these interactions is quorum quenching, the disruption of quorum sensing, which is a cell-density-dependent communication system used by bacteria to coordinate group behaviors. scielo.br Research has shown that some marine bacteria, including those of the Marinobacter genus which produce marinobactins, possess the ability to hydrolyze the fatty acid tails of acyl-homoserine lactones, the signaling molecules used in quorum sensing. acs.org This enzymatic activity effectively "quenches" the quorum sensing signal, interfering with processes like biofilm formation and virulence factor production in other bacteria. scielo.bracs.org

The enzyme MhtA from Marinobacter has been shown to hydrolyze not only the fatty acids from marinobactins but also from quorum sensing molecules. acs.orgescholarship.org This dual functionality suggests a sophisticated mechanism by which Marinobacter can modulate its own iron uptake and simultaneously interfere with the communication of competing bacteria. The hydrolysis of the fatty acid from marinobactin E would produce the marinobactin headgroup (MHG), altering its properties and potentially its availability to other organisms. acs.org This ability to degrade siderophores can shape community behaviors related to the competition for iron, a limiting nutrient in many marine environments. acs.org

The table below summarizes the dual role of acylases from Marinobacter in both siderophore modification and quorum quenching.

| Enzyme Activity | Substrate(s) | Product(s) | Ecological Implication |

| Siderophore Hydrolysis | Acyl Marinobactins (e.g., Marinobactin E) | Marinobactin Headgroup (MHG) + Fatty Acid | Alters iron-binding properties; may release iron or make it available to other organisms. acs.org |

| Quorum Quenching | Acyl-Homoserine Lactones (AHLs) | Homoserine Lactone + Fatty Acid | Disrupts bacterial communication, inhibiting processes like biofilm formation and virulence. scielo.bracs.org |

Impact on Marine Ecosystem Dynamics

The influence of marinobactin E extends beyond direct microbial interactions to impact the broader dynamics of marine ecosystems, particularly concerning phytoplankton, the base of most marine food webs.

Influence on Phytoplankton Productivity and Community Structure

Iron is a critical limiting nutrient for phytoplankton growth in vast regions of the ocean. nih.gov The availability of iron, therefore, directly controls primary productivity and the structure of phytoplankton communities. nih.govmmab.ca Siderophores like marinobactin E play a pivotal role in this process by binding to scarce iron and making it more bioavailable to marine microorganisms, including phytoplankton. researchgate.net

The production of siderophores by bacteria creates a complex competitive and mutualistic landscape. Bacteria compete with phytoplankton for iron, and the production of high-affinity siderophores like marinobactin E can give them a competitive advantage. researchgate.net However, the story is more nuanced. Some phytoplankton have been shown to be able to acquire iron from bacterial siderophores, suggesting a potential for mutualistic relationships. nih.gov For instance, the photolysis of iron-siderophore complexes, a process where light breaks down the complex to release iron, can enhance iron uptake by phytoplankton. nih.gov The chemical structure of some marine siderophores, including those with α-hydroxycarboxylic acid moieties like the marinobactins, makes their iron complexes photoreactive. hawaii.edu This photoreactivity can lead to the reduction of Fe(III) to the more soluble Fe(II), increasing its availability to phytoplankton. nih.gov

Changes in environmental conditions, such as water temperature, can also influence phytoplankton community structure and their efficiency in utilizing resources, which is indirectly affected by the availability of essential nutrients like iron. frontiersin.org The intricate dance between bacteria producing siderophores like marinobactin E and the diverse phytoplankton community ultimately shapes the flow of energy and carbon through the marine food web. us-ocb.org

Ecological Implications of Amphiphilic Siderophore Design in Marine Environments

The amphiphilic nature of marinobactin E, possessing both a hydrophilic (water-loving) headgroup that chelates iron and a hydrophobic (water-fearing) fatty acid tail, is a key adaptation to the dilute marine environment. nih.gov This design has significant ecological implications.

One major advantage of the amphiphilic structure is the potential to reduce the diffusive loss of the siderophore away from the producing cell. nih.govpnas.org In the vastness of the ocean, releasing a soluble siderophore can be an inefficient strategy for iron acquisition, as the molecule can easily drift away before it or its iron-bound form can be reacquired. The fatty acid tail of marinobactin E allows it to associate with the cell membrane of the producing bacterium, keeping the siderophore close and increasing the chances of successful iron uptake. mdpi.compnas.org This is particularly important in low-iron environments where the metabolic cost of producing siderophores is high. pnas.org

The partitioning behavior of marinobactin E is also noteworthy. The iron-free (apo) form of marinobactin E has been shown to partition into membranes to a much greater extent than the iron-bound (ferric) form. hawaii.edunih.gov This suggests a dynamic mechanism where the apo-siderophore associates with the cell surface to scavenge for iron, and once it binds iron, its decreased membrane affinity may facilitate its transport into the cell or its release into the immediate vicinity for uptake.

Furthermore, the amphiphilic nature of marinobactins allows them to form micelles at low concentrations, which can shrink upon binding iron and even form vesicles in the presence of excess iron. mdpi.com This self-assembly behavior could play a role in concentrating iron and facilitating its uptake.

The prevalence of amphiphilic siderophores in low-iron ocean regions suggests that this design is a successful evolutionary strategy for microbial life in these challenging environments. pnas.org The table below highlights the key features and ecological advantages of the amphiphilic design of marinobactin E.

| Feature of Amphiphilic Design | Ecological Implication |

| Hydrophobic Fatty Acid Tail | Reduces diffusive loss by associating with the cell membrane. nih.govpnas.org |

| Hydrophilic Headgroup | Chelates ferric iron with high affinity. researchgate.net |

| Differential Partitioning | Apo-form has higher membrane affinity than the ferric form, potentially aiding in iron scavenging and uptake. hawaii.edunih.gov |

| Self-Assembly (Micelles/Vesicles) | May help in concentrating iron from the dilute marine environment. mdpi.com |

Research Methodologies and Analytical Approaches for Marinobactin E Studies

Isolation and Purification Techniques

The journey from a complex bacterial culture to pure Marinobactin E involves several critical steps, including optimizing bacterial growth, extracting the compound from the culture, and purifying it using advanced chromatographic methods.

Bacterial Culture and Growth Optimization

The production of Marinobactin E is intrinsically linked to the cultivation of the producing marine bacterium, such as Marinobacter sp. strain DS40M6. nih.gov Optimization of culture conditions is paramount to maximize the yield of this siderophore. This involves a systematic investigation of various factors that influence bacterial growth and secondary metabolite production.

Key parameters that are often optimized include:

Medium Composition: The choice and concentration of carbon and nitrogen sources, as well as essential minerals and trace elements, are critical. For instance, some studies utilize artificial seawater medium to mimic the natural environment of the producing organism. nih.govacs.org The composition of the medium can be systematically varied to identify the optimal nutrient balance for robust growth and high-level Marinobactin E production. mdpi.comnih.govplos.orgmdpi.com

Incubation Period: The production of siderophores like Marinobactin E is often growth-phase dependent, typically occurring during the late logarithmic or early stationary phase of bacterial growth. nih.gov Therefore, determining the optimal harvest time is crucial for maximizing the yield. nih.gov

Temperature and pH: Maintaining optimal temperature and pH throughout the cultivation period is essential for bacterial health and consistent siderophore production. nih.govplos.org These parameters are often controlled and monitored in bioreactors for large-scale production. nih.gov

Aeration and Agitation: Adequate aeration, often achieved through shaking in rotary shakers, is necessary for the growth of aerobic marine bacteria that produce Marinobactin E. nih.govpnas.org

The optimization process often employs Design of Experiment (DoE) methodologies to efficiently screen multiple variables and their interactions, leading to a well-defined and reproducible fermentation process for Marinobactin E production. mdpi.com

Extraction from Culture Supernatant and Cell Pellets

Following optimal bacterial growth, the next step is to separate Marinobactin E from the culture medium. Marinobactins, including Marinobactin E, are typically found in the culture supernatant after the bacterial cells are removed by centrifugation. nih.govpnas.orghawaii.edu However, due to their amphiphilic nature, a portion can also be associated with the cell pellets, particularly under certain growth conditions. pnas.orgpnas.org

The most common method for extracting Marinobactin E from the cell-free supernatant involves the use of solid-phase extraction with a hydrophobic resin, such as Amberlite XAD-2. nih.govnih.govpnas.org This resin effectively adsorbs the amphiphilic siderophores from the aqueous supernatant. The resin is then washed to remove salts and other polar impurities before the siderophores are eluted with an organic solvent, typically methanol. nih.govnih.govpnas.org

For cell-associated marinobactins, an extraction with ethanol (B145695) is often employed after washing the cell pellet. pnas.orgpnas.org The resulting extract is then processed similarly to the supernatant extract.

The crude extract obtained from either the supernatant or the cell pellet is then concentrated, often under reduced pressure using a rotary evaporator, to prepare it for the final purification step. nih.govnih.govpnas.org

Chromatographic Purification Methods (e.g., RP-HPLC)

The final and most critical step in obtaining pure Marinobactin E is chromatographic purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating the various marinobactin congeners and removing any remaining impurities. nih.govnih.govpnas.orgnih.govacs.org

Key aspects of the RP-HPLC purification of Marinobactin E include:

Column Chemistry: C4 and C18 reversed-phase columns are commonly used. nih.govnih.govacs.orgpnas.orgnih.govacs.org The choice of column depends on the specific separation requirements, with C4 columns being suitable for larger peptides and C18 for a broader range of hydrophobicities. nih.govlcms.czresearchgate.net

Mobile Phase: A gradient elution system is typically employed, using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.govpnas.orgnih.govacs.org The gradient is carefully optimized to achieve baseline separation of Marinobactin E from other marinobactins and impurities. nih.gov

Detection: The elution of the siderophores is monitored using a UV detector, typically at a wavelength of 215 nm, which corresponds to the peptide bonds present in the molecule. nih.govnih.govpnas.orgnih.govacs.org

Fraction Collection: The peak corresponding to Marinobactin E is collected, and its purity is often confirmed by analytical HPLC before proceeding to structural elucidation. nih.gov

The following table summarizes a typical RP-HPLC setup for Marinobactin E purification:

| Parameter | Description |

| Column | Preparative C4 or C18 reversed-phase column nih.govnih.govnih.gov |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) nih.govnih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.05% TFA nih.govnih.govpnas.orgnih.gov |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B nih.govnih.govpnas.orgnih.gov |

| Detection | UV at 215 nm nih.govnih.govpnas.orgnih.gov |

This rigorous purification process is essential to obtain a highly pure sample of Marinobactin E, which is a prerequisite for accurate structural analysis and subsequent biochemical studies.

Structural Elucidation Methods

Determining the precise chemical structure of Marinobactin E relies on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the molecule's mass, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry Techniques (e.g., ESI-MS, MS/MS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of Marinobactin E. Electrospray ionization (ESI) is the preferred ionization method as it is a soft technique that allows the analysis of large, non-volatile biomolecules like peptides without significant fragmentation. nih.govacs.orgnih.govacs.org

ESI-MS: This technique is used to determine the accurate molecular weight of Marinobactin E. nih.govacs.org The observation of the protonated molecular ion [M+H]⁺ provides the initial and crucial piece of information about the compound's elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS): To gain insight into the amino acid sequence and the structure of the fatty acid tail, tandem mass spectrometry is employed. nih.govnih.govacs.org In this technique, the parent ion corresponding to Marinobactin E is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-type ions for peptides) are then analyzed. nih.gov The fragmentation pattern reveals the sequence of amino acids in the peptide headgroup and the mass of the fatty acid appendage. nih.gov For instance, the loss of specific fragments can be correlated to the individual amino acid residues and the acyl chain. nih.gov

The following table highlights the key mass spectrometry techniques and their contribution to the structural elucidation of Marinobactin E:

| Technique | Information Obtained |

| ESI-MS | Accurate molecular weight and elemental composition. nih.govacs.org |

| MS/MS | Amino acid sequence of the peptide headgroup and identification of the fatty acid tail through fragmentation analysis. nih.govnih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Headgroup and Coordination

While mass spectrometry provides information on the linear sequence and mass, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure and the coordination of the iron atom in the Fe(III)-Marinobactin E complex. acs.orgpnas.orgacs.org

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon (¹³C) NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.govacs.org The chemical shifts, coupling constants, and integration of the signals help to identify the different types of amino acid residues and the fatty acid chain. nih.govacs.org

2D NMR Techniques: More complex two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, which helps in piecing together the spin systems of the amino acid residues. nih.govacs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N, allowing for the assignment of proton and carbon signals to specific positions in the molecule. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the individual amino acid residues and linking the fatty acid tail to the peptide headgroup. nih.govacs.org

NMR for Coordination Studies: NMR can also be used to study the interaction of Marinobactin E with metal ions like Fe(III). The paramagnetic nature of Fe(III) causes significant line broadening of the NMR signals of the coordinating ligands. pnas.orgacs.org By observing which proton resonances are broadened upon the addition of Fe(III), the specific atoms involved in iron coordination can be identified. pnas.orgacs.org For example, studies have shown that the addition of Fe-Marinobactin E to lipid vesicles causes a dramatic broadening of the ¹H-choline resonance, indicating the binding of the siderophore to the membrane. pnas.orgacs.org

The combination of эти powerful analytical techniques provides a comprehensive picture of the chemical structure of Marinobactin E, laying the foundation for understanding its role in iron acquisition by marine bacteria.

Infrared (IR) Spectroscopy for Coordination Environment

Infrared (IR) spectroscopy is a valuable tool for investigating the coordination environment of metal-siderophore complexes. While detailed IR studies specifically on Marinobactin E are not extensively published, research on the closely related Marinobactin C provides significant insights into how this technique is applied. nih.gov By analyzing the vibrational frequencies of chemical bonds, IR spectroscopy can determine which functional groups are involved in metal chelation.

Differences in the IR spectra between the gallium(III) and iron(III) complexes of marinobactins have been particularly revealing. nih.govnih.gov In the 1600–1700 cm⁻¹ region of the IR spectrum, which corresponds to carbonyl (C=O) stretching frequencies, notable differences are observed between Ga(III)-marinobactin-C and Fe(III)-marinobactin-C. nih.gov These spectral shifts suggest that while the hydroxamate groups are coordinated to Ga(III), the β-hydroxyamide moiety is not. nih.govnih.gov Conversely, the data corroborates that Fe(III) is coordinated to the β-hydroxyamide group in addition to the hydroxamate groups. nih.govnih.gov This comparative analysis allows researchers to infer the specific binding sites and coordination geometry of the metal center in Marinobactin complexes.

Techniques for Studying Metal Binding and Complexation

Understanding the metal-binding affinity and speciation of Marinobactin E is fundamental to comprehending its function as a siderophore. Potentiometric titrations and spectrophotometric assays are primary methods used to quantify these interactions.

Potentiometric Titrations for Stability Constants and pKa Values

Potentiometric titration is a precise method used to determine the acid dissociation constants (pKa values) of a ligand and the stability constants of its metal complexes. dergipark.org.trhakon-art.com For Marinobactin E, this technique involves titrating the iron-free siderophore (apo-marinobactin E) with a standard base to determine the pKa values of its acidic functional groups. nih.gov Subsequent titrations in the presence of Fe(III) are used to calculate the formation constant of the Fe(III)-Marinobactin E complex. nih.gov

| Parameter | Value | Functional Group Assignment |

| pKa₁ | 3.85 | Terminal Carboxylic Acid |

| pKa₂ | 8.89 | Hydroxamic Acid |

| pKa₃ | 9.52 | Hydroxamic Acid |

| log KML (Fe(III)) | 31.80 | Overall Stability Constant |

Table 1: Potentiometrically determined pKa values and Fe(III) stability constant for Marinobactin E. Data sourced from reference nih.gov.

Spectrophotometric Assays (e.g., Chrome Azurol S (CAS) assay)

The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method for detecting and quantifying siderophores. mdpi.comacs.org The assay is based on the principle of competitive binding; the blue-green ternary complex of CAS, Fe(III), and a detergent will change color to yellow-orange when a strong iron chelator, such as Marinobactin E, removes the iron from the dye complex. researchgate.netnih.gov This color change can be measured spectrophotometrically to determine the amount of siderophore present.

The CAS assay is instrumental in the study of marinobactins. It is frequently used during the isolation process to identify HPLC fractions containing siderophores. nih.gov For example, the discovery of Marinobactin F was prompted by the observation of a CAS-reactive peak eluting from an HPLC column. nih.gov The assay confirms the high-affinity iron-chelating nature of Marinobactin E and related compounds. researchgate.netresearchgate.net

Methods for Investigating Self-Assembly and Membrane Interactions

As an amphiphilic molecule, Marinobactin E exhibits complex self-assembly behavior in aqueous solutions, a property investigated primarily through light scattering and neutron scattering techniques.

Light Scattering Techniques (e.g., Dynamic Light Scattering (DLS))

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. In the context of Marinobactin E, DLS has been essential for characterizing the size and behavior of its self-assembled structures. nih.govacs.org

Studies using DLS have shown that in its iron-free (apo) form, Marinobactin E assembles into micelles with an average diameter of 4.0 nm. nih.govacs.org Upon coordinating with one equivalent of Fe(III), these micelles shrink to a mean diameter of approximately 2.8 nm. nih.govacs.org A significant finding from DLS analysis is the micelle-to-vesicle transition (MVT) that occurs in the presence of excess Fe(III); under these conditions, the micelles rearrange into much larger unilamellar vesicles with diameters around 190-200 nm. nih.govresearchgate.net Furthermore, DLS has been used to show that other metal ions, including Cd(II), Zn(II), and La(III), can also induce the formation of vesicles from Fe(III)-Marinobactin E micelles, with resulting diameters ranging from approximately 90 to 190 nm. nih.govnist.gov

Small-Angle Neutron Scattering (SANS) for Supramolecular Structures

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. It has been applied in concert with DLS to provide more detailed structural information about the supramolecular assemblies of Marinobactin E. nih.govnih.govnist.gov

SANS data confirms that apo-Marinobactin E forms spherical micelles with a diameter of about 4.6 nm, which decrease to around 3.5 nm upon Fe(III) coordination. nih.gov The technique has been crucial in modeling the micelle-to-vesicle transition, showing a decrease in the micelle population corresponding with an increase in the vesicle population as excess Fe(III) is added. researchgate.net For the larger aggregates formed in the presence of other metal ions like Zn(II), SANS profiles exhibit a distinct Bragg peak, which is characteristic of ordered structures. nih.govnist.gov These peaks were successfully fitted to a SANS model for multilamellar vesicles, indicating a layered structure with an interbilayer repeat distance of approximately 5.0 to 5.6 nm. nih.govnist.gov

| Condition | Technique | Aggregate Type | Average Diameter / Feature |

| Apo-Marinobactin E | DLS | Micelle | 4.0 nm |

| Apo-Marinobactin E | SANS | Micelle | ~4.6 nm |

| Fe(III)-Marinobactin E | DLS | Micelle | ~2.8 nm |

| Fe(III)-Marinobactin E | SANS | Micelle | ~3.5 nm |

| Fe(III)-Marinobactin E + excess Fe(III) | DLS | Unilamellar Vesicle | ~200 nm |

| Fe(III)-Marinobactin E + Cd(II), Zn(II), or La(III) | DLS | Vesicle | ~90 - 190 nm |

| Fe(III)-Marinobactin E + Zn(II) | SANS | Multilamellar Vesicle | Interbilayer distance: ~5.0 - 5.6 nm |

Table 2: Summary of self-assembly structures of Marinobactin E as determined by DLS and SANS. Data sourced from references nih.govacs.orgnih.govnist.govnih.gov.

Model Membrane Systems (e.g., Phosphatidylcholine Vesicles)

To investigate the thermodynamics and kinetics of Marinobactin E's interaction with biological membranes, researchers utilize model membrane systems. acs.orgacs.org These systems typically consist of unilamellar phospholipid vesicles, which mimic the basic structure of a cell membrane. acs.org Specifically, small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs) composed of L-α-dimyristoylphosphatidylcholine (DMPC) are commonly employed. acs.orgnih.gov The use of these synthetic vesicles allows for controlled studies of how the amphiphilic structure of Marinobactin E, with its hydrophilic head and hydrophobic tail, governs its partitioning into and dissociation from a lipid bilayer. pnas.orgacs.org Studies have also used vesicles made from the anionic lipid DMPi to confirm that membrane association is driven by the hydrophobic tail rather than electrostatic interactions with the headgroup. acs.org This approach is crucial for understanding the fundamental biophysical properties of Marinobactin E, separate from the complexities of a living cell. acs.org

Fluorescence Quenching for Membrane Binding Kinetics

Fluorescence quenching is a powerful technique used to characterize the interactions between Marinobactin E and model membranes. acs.orgnih.gov This method can determine the kinetics of membrane binding and dissociation, particularly for the iron(III) complex, Fe-Marinobactin E. acs.orgnih.gov In these experiments, a fluorescent probe, such as pyrene, is incorporated into the vesicle membrane. acs.org When the iron-bound siderophore (Fe-Mₑ), which acts as a quencher, associates with the membrane, it decreases the fluorescence emission of the probe. acs.org The rate and extent of this quenching provide quantitative data on how quickly the siderophore binds to and is released from the lipid bilayer. acs.orgacs.org This method has been instrumental in determining the association (kₒₙ) and dissociation (kₒff) rate constants for Fe-Marinobactin E with phosphatidylcholine vesicles. acs.orgnih.gov

Ultracentrifugation for Partitioning Studies

Ultracentrifugation is a fundamental technique for studying the partitioning of Marinobactin E between the aqueous phase and membranes. acs.orgnih.gov This method is applied to both model vesicle systems and live bacterial cells. pnas.orgnih.gov The process involves incubating Marinobactin E with either phospholipid vesicles or a suspension of bacterial cells and then subjecting the mixture to high-speed centrifugation (e.g., 140,000 x g or 200,000 x g). pnas.orgnih.gov This force is sufficient to pellet the vesicles or cells, effectively separating them from the supernatant. pnas.orgnih.gov

Following centrifugation, the concentration of the siderophore remaining in the supernatant is precisely quantified using High-Performance Liquid Chromatography (HPLC). pnas.orgnih.gov By comparing this concentration to the initial concentration, researchers can calculate the partition coefficient (Kₓ), which represents the siderophore's affinity for the membrane phase. acs.orgnih.gov This methodology has revealed a significant finding: the iron-free form, apo-Marinobactin E, has a substantially higher partition coefficient and thus a stronger affinity for model membranes than the iron-bound complex, Fe(III)-Marinobactin E. acs.orgnih.gov

Approaches for Studying Cellular Uptake

Distinguishing between passive membrane partitioning and active, energy-dependent uptake is a key challenge in studying amphiphilic siderophores like Marinobactin E. nih.govnih.govresearchgate.net Researchers employ a combination of techniques to elucidate the specific mechanisms of cellular uptake.

Radiolabeling Techniques (if applicable in context)

Radiolabeling is a common and powerful method for tracing the uptake of nutrients in microorganisms. In the context of iron acquisition, the radioactive isotope ⁵⁵Fe is often used to label iron-siderophore complexes. While this technique has been used to demonstrate active transport of other siderophores in the genus Marinobacter, specific studies detailing its direct application to track the uptake of the Fe(III)-Marinobactin E complex are less prominent in the literature, which has favored other methods. pnas.org The principle involves incubating cells with the ⁵⁵Fe-labeled siderophore and measuring the accumulation of radioactivity within the cells over time.

HPLC-based Monitoring of Intra- and Extracellular Siderophore Concentrations

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the fate of Marinobactin E in cellular uptake experiments. nih.gov An experimental setup involves harvesting Marinobacter sp. cells, washing them to remove endogenous siderophores, and resuspending them in fresh medium. nih.govacs.org A defined concentration of Marinobactin E (both apo and iron-bound forms) is added to the cell suspension. nih.gov

Over the course of the experiment, aliquots of the suspension are taken, and the cells are pelleted by centrifugation. nih.govacs.org The supernatant is then analyzed by reverse-phase HPLC (RP-HPLC), often using a C4 or C18 column, with detection at 215 nm. pnas.orgnih.govacs.org This allows for the simultaneous quantification of both apo-Mₑ and Fe(III)-Mₑ remaining in the extracellular medium. nih.gov A significant decrease in the concentration of Fe(III)-Mₑ in the supernatant, especially when compared to controls, indicates cellular uptake. nih.gov In some advanced studies, isotopically labeled ¹⁵N-Marinobactin E has been used to track its conversion and hydrolysis by the bacteria, further demonstrating the power of HPLC coupled with mass spectrometry. acs.org

Application of Metabolic Inhibitors and Temperature Control

To differentiate between passive partitioning and active transport, researchers manipulate the metabolic state of the bacterial cells. nih.gov This involves controlling the temperature and using metabolic poisons. nih.govpnas.org Active transport is an energy-dependent process and is therefore inhibited at low temperatures or by chemicals that disrupt energy production. pnas.org

In a typical experiment, uptake of Fe(III)-Marinobactin E by Marinobacter sp. is measured under normal conditions (e.g., ambient temperature) and compared to uptake in cells incubated at low temperatures (e.g., 4°C) or cells treated with a metabolic inhibitor like potassium cyanide (KCN). nih.govpnas.org Studies have shown that the uptake of Fe(III)-Marinobactin E is significantly reduced in KCN-treated cells compared to active cells. nih.gov This finding, that uptake is inhibited by metabolic poisons, strongly suggests that the process is not mere passive partitioning but rather an active, energy-requiring transport mechanism mediated by specific receptors on the cell surface. nih.gov

Data Tables

Marinobactin E Partitioning in Model Vesicle Systems

| Compound | Vesicle Type | Molar Fraction Partition Coefficient (Kₓ) | Reference |

|---|---|---|---|

| Apo-Marinobactin E | LUVs (DMPC) | 3.6 x 10⁵ | acs.orgnih.gov |

| Apo-Marinobactin E | SUVs (DMPC) | 6.3 x 10⁵ | acs.orgnih.gov |

| Fe(III)-Marinobactin E | LUVs (DMPC) | 9.6 x 10³ | acs.orgnih.gov |

| Fe(III)-Marinobactin E | SUVs (DMPC) | 1.3 x 10⁴ | acs.orgnih.gov |

| Apo-Marinobactin E | LUVs (Phosphatidylcholine) | 6387 M⁻¹ | nih.gov |

| Fe(III)-Marinobactin E | LUVs (Phosphatidylcholine) | 174 M⁻¹ | nih.gov |

LUVs: Large Unilamellar Vesicles; SUVs: Small Unilamellar Vesicles; DMPC: L-α-dimyristoylphosphatidylcholine.

Membrane Binding Kinetics of Fe(III)-Marinobactin E

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Association Rate Constant (kₒₙ) | 1.01 | M⁻¹ s⁻¹ | acs.orgnih.gov |

| Dissociation Rate Constant (kₒff) | 4.4 x 10⁻³ | s⁻¹ | acs.orgnih.gov |

Analysis of Iron-Repressible Outer Membrane Protein Expression (e.g., SDS-PAGE)

The expression of iron-repressible outer membrane proteins (IROMPs) is a key bacterial response to iron-limited conditions, often mediated by siderophore systems like that of marinobactin. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to analyze the protein profiles of bacterial outer membranes and to identify the upregulation of specific proteins in response to iron deprivation. ubc.canih.gov

In the context of marinobactin-producing organisms, SDS-PAGE analysis would involve comparing the outer membrane protein profiles of bacteria grown in iron-replete versus iron-deplete media. Under iron-limiting conditions, the expression of IROMPs, which function as receptors for ferri-siderophore complexes, is induced. ubc.ca These proteins would appear as distinct bands on an SDS-PAGE gel that are either absent or present at a much lower intensity in the iron-rich samples.

The general procedure for such an analysis includes the isolation of outer membrane fractions from bacterial cultures. frontiersin.org The proteins are then denatured and separated by size via electrophoresis on a polyacrylamide gel containing SDS. nih.gov Staining the gel, typically with Coomassie brilliant blue or silver stain, allows for the visualization of the protein bands. nih.govfrontiersin.org The molecular weights of the IROMPs can be estimated by comparing their migration to that of known molecular weight markers. nih.gov This technique has been widely used to identify and characterize OMPs in various Gram-negative bacteria. nih.govmdpi.com

Biosynthetic Pathway Analysis Techniques

Genome Mining and Bioinformatics (e.g., BLASTp analysis)

The elucidation of the biosynthetic pathway of marinobactins heavily relies on genome mining and bioinformatic tools. escholarship.orgescholarship.org The Basic Local Alignment Search Tool for proteins (BLASTp) is a cornerstone of this approach, enabling researchers to identify homologous genes in a sequenced genome that are likely involved in the siderophore's synthesis. nih.gov

For marinobactin, scientists have used genome mining to identify the nonribosomal peptide synthetase (NRPS) gene clusters responsible for its assembly. researchgate.netrsc.org In Marinobacter nanhaiticus D15-8W, two putative NRPS genes, ENO16763 and ENO16762, have been proposed to direct marinobactin biosynthesis. researchgate.net BLASTp analysis of the deduced protein sequences from these genes reveals domains characteristic of NRPS machinery, such as adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains. acs.org

The analysis predicts a biosynthetic scheme that starts with an acyl-CoA ligase domain initiating the pathway. rsc.orgacs.org This is followed by the sequential addition of amino acid precursors, including L-aspartic acid, L-diaminobutyric acid, L-serine, and L-N⁵-hydroxyornithine, with some undergoing epimerization. rsc.org Bioinformatic platforms like antiSMASH are instrumental in identifying such biosynthetic gene clusters within microbial genomes and comparing them to known pathways. vliz.be

Gene Knockout Mutagenesis and Complementation Studies

To functionally validate the involvement of candidate genes identified through genome mining, gene knockout mutagenesis is a critical experimental strategy. dnascript.combiorxiv.org This reverse genetics approach involves inactivating a specific gene to observe the resulting phenotypic change, in this case, the cessation of marinobactin production.

In the study of marinobactin biosynthesis, a targeted knockout of a putative biosynthetic gene, such as one of the NRPS genes, would be performed. acs.org If the resulting mutant strain is unable to produce marinobactins, it provides strong evidence for the gene's role in the pathway.